molecular formula C7H10N2O3 B2957989 Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate CAS No. 87529-17-7

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2957989
CAS No.: 87529-17-7
M. Wt: 170.168
InChI Key: JWQHWEVODFTXEJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate (CAS 87529-17-7) is a high-purity, solid chemical compound supplied for research and development purposes . This molecule, with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol, serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry . The compound features both an ester moiety and an amino group on its isoxazole core, making it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity . Its specific applications are rooted in its role as a key intermediate in constructing diverse compound libraries for pharmaceutical and agrochemical research. This product is intended for use in a laboratory setting only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHWEVODFTXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87529-17-7
Record name ethyl 5-amino-4-methylisoxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-methyl-3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate and its analogs:

Compound Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-NH₂, 4-CH₃, 3-COOEt 115975-57-0 C₇H₁₀N₂O₃ 170.17 Pharmaceutical intermediate, antimicrobial studies
Ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate 5-Cyclopentyl, 3-COOEt N/A C₁₁H₁₅NO₃ 209.24 Intermediate for AM2-S31N channel blockers
Ethyl 5-{3-[(4-methoxyphenyl)methoxy]phenyl}-1,2-oxazole-3-carboxylate 5-Aryl (methoxy-substituted), 3-COOEt N/A C₂₀H₁₉NO₅ 353.37 HSD17B13 inhibitor development
Ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate 5-NH₂, 4-Cl, 3-COOEt EN300-719618 C₆H₇ClN₂O₃ 190.59 Potential halogenated bioactive analog
Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate 5-NH₂, 4-cyclopropyl, 3-COOEt N/A C₉H₁₂N₂O₃ 196.21 Enhanced lipophilicity for CNS-targeted drugs
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate 5-CH₂OH, 3-COOEt N/A C₇H₉NO₄ 171.15 Solubility modifier for prodrug design
Isoxadifen-ethyl 4,5-Dihydro-5,5-diphenyl, 3-COOEt 163520-33-0 C₁₈H₁₇NO₃ 295.33 Herbicide safener

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

  • Amino vs.
  • Cyclopropyl vs. Methyl Groups: The cyclopropyl substituent in Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration for neuroactive compounds .
  • Hydroxymethyl Functionalization : Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate exhibits improved aqueous solubility (~2.5 mg/mL) compared to the methyl analog (<1 mg/mL), making it suitable for parenteral formulations .

Biological Activity

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is known for conferring diverse biological activities. The presence of the amino group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of oxazole compounds can possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, modifications in the oxazole structure have been linked to enhanced inhibition of bacterial growth and biofilm formation .
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving specific molecular targets. The unique structure allows it to interact with enzymes or receptors that play critical roles in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Its interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit growth .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the oxazole family, providing insights into their therapeutic potential:

StudyCompoundFindings
5-Amino-3-methyl-isoxazole derivativesDemonstrated strong antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa.
Isoxazole-based compoundsShowed selective antifungal activity against Candida albicans with minimal cytotoxicity towards HeLa cells.
Synthesis of oxazolinesHighlighted improved yields and selectivity in synthesizing bioactive derivatives under optimized conditions.

Comparative Analysis

When compared to other similar compounds such as Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate or Ethyl 5-amino-4-methyl-1,3-oxazole derivatives, this compound exhibits unique properties due to its specific structural features. These differences can influence their biological activity profiles significantly.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization and functionalization steps. For example:

  • Route 1: Analogous to triazole derivatives, refluxing precursors (e.g., ethyl 2-chloro-2-oxoacetate) in toluene with methylsulfonic acid as a catalyst, followed by purification via flash chromatography (37% yield) .
  • Route 2: Adapting methods for related oxazole derivatives, using 1,1-diphenylethylene and nitroethyl acetate under controlled conditions (74% yield) .
    Optimization Tips:
  • Monitor reaction progress using TLC.
  • Adjust solvent polarity (e.g., toluene vs. DMF) to improve cyclization efficiency.
  • Explore catalysts (e.g., Lewis acids) to enhance regioselectivity.

Q. Which analytical techniques are critical for validating the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm substituent positions (e.g., methyl and amino groups) via 1^1H and 13^{13}C chemical shifts.
  • X-ray Crystallography: Resolve crystal structure using SHELX for refinement and ORTEP-3 for graphical representation .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use gloves, lab coat, and goggles.
  • Ventilation: Work in a fume hood to avoid inhalation .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage: Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data .
  • Validation Metrics: Check R-factors (<5%), ADP consistency, and hydrogen-bond geometry using checkCIF .
  • Troubleshooting: Re-examine diffraction data for missed symmetry (e.g., twinning) or disorder modeling .

Q. What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding: Analyze N–H···O and C–H···π interactions using graph-set analysis (e.g., Etter’s formalism) .
  • π-Stacking: Measure distances between aromatic rings (typically 3.5–4.0 Å for optimal overlap).
  • Example: In related oxazole derivatives, intramolecular H-bonds stabilize twisted conformations (dihedral angles ~85°) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectral mismatches)?

Methodological Answer:

  • Step 1: Verify synthetic purity (e.g., HPLC or 1^1H NMR integration).
  • Step 2: Recalculate computational models (DFT or MD simulations) with solvent corrections.
  • Step 3: Cross-validate with alternative techniques (e.g., X-ray vs. NMR-derived NOEs).
  • Case Study: Discrepancies in 13^{13}C shifts may arise from crystal field effects not modeled in gas-phase computations .

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